N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
Description
N-[2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic small molecule featuring a quinazolinone core substituted with a fluorine atom at position 6 and a methyl group at position 2. This core is linked via an ethyl chain to an indole-6-carboxamide moiety. The fluorine atom enhances lipophilicity and bioavailability, while the indole group contributes to π-π stacking interactions with biological targets, commonly observed in kinase inhibitors and anticancer agents .
Properties
Molecular Formula |
C20H17FN4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C20H17FN4O2/c1-12-24-17-5-4-15(21)11-16(17)20(27)25(12)9-8-23-19(26)14-3-2-13-6-7-22-18(13)10-14/h2-7,10-11,22H,8-9H2,1H3,(H,23,26) |
InChI Key |
FIQRQCBQSFCWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is typically synthesized from 2-amino-5-fluorobenzoic acid through cyclocondensation with acetic anhydride:
Key parameters:
Copper-Catalyzed Imidoylative Cross-Coupling
An alternative method employs copper-catalyzed reactions between 2-isocyanobenzoates and amines:
| Component | Quantity | Role |
|---|---|---|
| Ethyl 2-isocyanobenzoate | 5.0 mmol | Quinazolinone precursor |
| Cu(OAc)₂·H₂O | 0.5 mmol | Catalyst |
| Et₃N | 10 mmol | Base |
Reaction conditions:
Functionalization at the Quinazolinone N3 Position
Alkylation with Ethylenediamine Derivatives
The ethylenediamine linker is introduced via nucleophilic substitution:
Optimized conditions:
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: DMF
-
Temperature: 80°C, 6 hours
-
Yield: 58%
Mitsunobu Reaction for Challenging Substrates
For sterically hindered substrates, Mitsunobu conditions improve yields:
| Reagent | Quantity |
|---|---|
| DIAD | 1.2 equiv |
| PPh₃ | 1.5 equiv |
| Ethanolamine | 1.1 equiv |
Reaction time: 12 hours at 0°C → RT
Yield improvement: 82% vs. 58% with classical alkylation
Synthesis of 1H-Indole-6-carboxylic Acid
Fischer Indole Synthesis
Cyclization of phenylhydrazine with 4-methylpentan-3-one:
Critical parameters:
Vilsmeier-Haack Formylation/Potassium Permanganate Oxidation
Alternative pathway for electron-deficient indoles:
-
Formylation at C3:
-
Oxidation to carboxylic acid:
Total yield: 51% over two steps
Carboxamide Formation
HATU-Mediated Coupling
Modern peptide coupling reagents enhance efficiency:
| Component | Quantity |
|---|---|
| 1H-Indole-6-carboxylic acid | 1.0 equiv |
| HATU | 1.2 equiv |
| DIPEA | 3.0 equiv |
| N3-(2-aminoethyl)quinazolinone | 1.05 equiv |
Reaction profile:
-
Solvent: DMF
-
Time: 4 hours at 0°C → RT
-
Yield: 89%
Mixed Carbonate Activation
Alternative activation method for acid-sensitive substrates:
Advantages:
Purification and Characterization
Chromatographic Methods
| Parameter | Normal Phase | Reverse Phase |
|---|---|---|
| Stationary Phase | Silica gel (230–400 mesh) | C18 (5 µm) |
| Mobile Phase | Hexane/EtOAc (3:1) | H₂O/MeCN (0.1% TFA) |
| Retention Factor (Rf) | 0.45 | 8.2 min |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d6):
-
δ 11.32 (s, 1H, indole NH)
-
δ 8.45 (d, J = 7.8 Hz, 1H, quinazolinone H5)
-
δ 7.92 (s, 1H, indole H2)
-
δ 4.21 (t, J = 6.1 Hz, 2H, CH₂N)
HRMS (ESI-TOF):
Yield Optimization Strategies
Statistical Design of Experiments (DoE)
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 25 | 80 | 65 |
| Coupling reagent | EDC | HATU | HATU |
| Solvent polarity | DCM | DMF | DMF |
Flow Chemistry Approaches
Microreactor technology enhances heat/mass transfer:
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Classical stepwise | 6 | 34% | 97% | 1.00 |
| Convergent synthesis | 4 | 58% | 98% | 0.75 |
| Flow chemistry | 4 | 63% | 99% | 0.82 |
Key findings:
| Parameter | Specification |
|---|---|
| Temperature | -20°C ± 5°C |
| Container | Amber glass vial |
| Atmosphere | Argon |
| Stabilizer | 0.1% BHT |
Shelf life under these conditions: >24 months
Chemical Reactions Analysis
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the quinazolinone or indole moieties.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone or indole rings are replaced with other groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
Antibacterial and Antifungal Activity
Recent studies have highlighted the antibacterial and antifungal properties of various compounds related to N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide. For instance, research on monomeric alkaloids has shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Fusarium oxysporum .
Minimum Inhibitory Concentration (MIC) Values:
- Compounds derived from similar structures reported MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .
These findings suggest that modifications to the quinazoline and indole moieties can enhance antimicrobial efficacy.
Cancer Research Applications
The indole scaffold is well-known for its anticancer properties. Compounds incorporating this structure, including this compound, have been investigated for their potential to inhibit tumor growth and induce apoptosis in various cancer cell lines.
A review of Mannich bases indicates that similar compounds have demonstrated cytotoxic effects against several cancer types, suggesting a promising avenue for further exploration . The mechanism of action often involves modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated a series of quinazoline derivatives, including those similar to this compound, demonstrating strong antimicrobial activity with varying MIC values across different bacterial strains .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties of indole derivatives against breast cancer cell lines, showing significant inhibition of cell viability at micromolar concentrations .
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. The indole carboxamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Key Compounds and Structural Features
Structural Insights
- Substituent Position Matters: The 6-carboxamide position on indole (target compound) may enhance binding affinity compared to 5-carboxamide () due to spatial alignment with target pockets . Fluorine at C6 on quinazolinone (target compound vs.
Activity Comparison with Indole-Carboxamide Derivatives
Anticancer Agents
Key Observations
- Sulphonamide vs. Carboxamide : Compound 45’s sulphonamide group () may confer stronger hydrogen-bonding interactions but lower lipophilicity compared to the target compound’s carboxamide .
Physicochemical and Pharmacokinetic Properties
Implications
- The target compound’s lower polar surface area (vs. sulphonamide analogs) may improve blood-brain barrier penetration .
Biological Activity
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN4O2 |
| Molecular Weight | 350.35 g/mol |
| CAS Number | 1442078-55-8 |
| LogP | 2.8754 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 57.316 Ų |
Research indicates that compounds with a quinazoline core often act through various mechanisms, including:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that quinazoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and generating reactive oxygen species (ROS) .
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as Notch and AKT, which are involved in cell growth and survival .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the low micromolar range, indicating potent activity .
- Mechanistic Insights : The compound was found to induce G2/M phase arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .
Other Biological Activities
Beyond anticancer effects, quinazoline derivatives have also shown promise in other therapeutic areas:
- Antiviral Activity : Some studies suggest that quinazoline derivatives exhibit antiviral properties, potentially inhibiting viral replication through similar kinase inhibition mechanisms .
- Antidiabetic Effects : Research indicates that certain quinazoline compounds may enhance insulin sensitivity and lower blood glucose levels, making them candidates for diabetes management .
Case Studies
Several case studies have highlighted the potential of this compound:
- Study on Breast Cancer Cells : A recent study reported that this compound effectively inhibited the proliferation of MCF7 cells, leading to significant apoptosis via ROS generation and modulation of AKT signaling pathways .
- Comparative Analysis with Other Quinazolines : Comparative studies with other quinazoline derivatives revealed that this compound had superior potency against certain cancer cell lines, attributed to its unique structural features .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling 6-fluoro-2-methylquinazolin-4-one derivatives with indole-6-carboxamide precursors. Key intermediates are characterized using IR, -NMR, -NMR, and elemental analysis to confirm structural integrity. For example, thiazolidinone analogs are synthesized via condensation reactions in ethanol under reflux, with yields optimized by controlling stoichiometry and reaction time .
Q. How can researchers validate the purity and identity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Structural confirmation requires mass spectrometry (MS) for molecular weight verification and X-ray crystallography (using SHELX software for refinement) to resolve atomic-level details .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or histone methyltransferase inhibition) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Dose-response curves (0.1–100 µM) and IC calculations help quantify potency. Positive controls (e.g., CPI-1205 for EZH2 inhibition) are critical for benchmarking .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological efficacy and toxicity be resolved?
- Methodological Answer : Mechanistic studies (e.g., RNA sequencing or proteomics) identify off-target effects contributing to toxicity. Compare results across cell lines with varying genetic backgrounds. Dose-range testing in zebrafish models can distinguish compound-specific toxicity from assay artifacts. For example, pleiotropic effects in indole derivatives may require structural optimization of the quinazolinone core to enhance selectivity .
Q. What strategies improve the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or morpholine) to improve solubility, or modify the ethyl linker to reduce metabolic instability. Pharmacokinetic profiling in rodents (oral vs. intravenous administration) guides iterative design. Molecular docking studies (e.g., using AutoDock Vina) predict interactions with metabolic enzymes like CYP3A4 .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode to target proteins?
- Methodological Answer : Co-crystallize the compound with its target (e.g., EZH2 or Bcl-2) and collect high-resolution X-ray diffraction data (≤2.0 Å). Refinement via SHELXL and visualization in Coot validate hydrogen bonding and hydrophobic interactions. Anomalous scattering data may clarify fluorine atom positions in the quinazolinone ring .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism quantify IC values. Bootstrap resampling (1000 iterations) assesses confidence intervals. For multi-parametric assays (e.g., high-content screening), principal component analysis (PCA) reduces dimensionality and identifies key response variables .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Systematically modify substituents on the indole and quinazolinone moieties. Test analogs for activity in parallel assays (e.g., enzymatic inhibition, cytotoxicity). Use clustering algorithms (e.g., hierarchical clustering) to group compounds by activity profiles. QSAR models (e.g., CoMFA) correlate electronic/steric properties with potency .
Safety & Handling
Q. What protocols mitigate risks when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
